(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Introduction of the diphenylphosphino group: This step involves the reaction of the oxazole intermediate with a diphenylphosphine reagent under suitable conditions, such as the presence of a base.
Chiral resolution: The final step involves the separation of the enantiomers to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to produce enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes enhances the efficiency and selectivity of chemical manufacturing.
Mechanism of Action
The mechanism by which ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand influences the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but with opposite chirality.
2-(Diphenylphosphino)benzylamine: A related compound lacking the oxazole ring, used as a ligand in different catalytic processes.
4-Isopropyl-4,5-dihydrooxazole: A simpler oxazole derivative without the diphenylphosphino group.
Uniqueness
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a chiral oxazole ring and a diphenylphosphino group. This structure provides both steric and electronic properties that enhance its performance as a chiral ligand in asymmetric catalysis.
Properties
IUPAC Name |
diphenyl-[2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-19(2)23-18-27-25(26-23)17-20-11-9-10-16-24(20)28(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-16,19,23H,17-18H2,1-2H3/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXIGFYNGNEKSA-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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